molecular formula C4H9NSi B121167 Trimethylsilyl cyanide CAS No. 7677-24-9

Trimethylsilyl cyanide

Cat. No. B121167
Key on ui cas rn: 7677-24-9
M. Wt: 99.21 g/mol
InChI Key: LEIMLDGFXIOXMT-UHFFFAOYSA-N
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Patent
US09058935B2

Procedure details

Potassium methyltrifluoroborate, K[CH3BF3] (500 mg, 4.10 mmol), is suspended in trimethylsilyl cyanide (20 ml, 149.9 mmol). The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours. Excess trimethylsilyl cyanide and trimethylfluorosilane formed are distilled off and can be employed for further reactions. A slightly reddish solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[B-](F)(F)[F:3].[K+].[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9]>>[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9].[CH3:7][Si:8]([CH3:11])([CH3:9])[F:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[B-](F)(F)F.[K+]
Step Two
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C[Si](C)(C)C#N
Name
Type
product
Smiles
C[Si](F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09058935B2

Procedure details

Potassium methyltrifluoroborate, K[CH3BF3] (500 mg, 4.10 mmol), is suspended in trimethylsilyl cyanide (20 ml, 149.9 mmol). The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours. Excess trimethylsilyl cyanide and trimethylfluorosilane formed are distilled off and can be employed for further reactions. A slightly reddish solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[B-](F)(F)[F:3].[K+].[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9]>>[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9].[CH3:7][Si:8]([CH3:11])([CH3:9])[F:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[B-](F)(F)F.[K+]
Step Two
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C[Si](C)(C)C#N
Name
Type
product
Smiles
C[Si](F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09058935B2

Procedure details

Potassium methyltrifluoroborate, K[CH3BF3] (500 mg, 4.10 mmol), is suspended in trimethylsilyl cyanide (20 ml, 149.9 mmol). The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours. Excess trimethylsilyl cyanide and trimethylfluorosilane formed are distilled off and can be employed for further reactions. A slightly reddish solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[B-](F)(F)[F:3].[K+].[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9]>>[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9].[CH3:7][Si:8]([CH3:11])([CH3:9])[F:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[B-](F)(F)F.[K+]
Step Two
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C[Si](C)(C)C#N
Name
Type
product
Smiles
C[Si](F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09058935B2

Procedure details

Potassium methyltrifluoroborate, K[CH3BF3] (500 mg, 4.10 mmol), is suspended in trimethylsilyl cyanide (20 ml, 149.9 mmol). The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours. Excess trimethylsilyl cyanide and trimethylfluorosilane formed are distilled off and can be employed for further reactions. A slightly reddish solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[B-](F)(F)[F:3].[K+].[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9]>>[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9].[CH3:7][Si:8]([CH3:11])([CH3:9])[F:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[B-](F)(F)F.[K+]
Step Two
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C[Si](C)(C)C#N
Name
Type
product
Smiles
C[Si](F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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